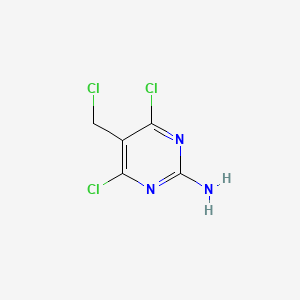

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKQTWFNYVYTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(N=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735171 | |

| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850554-82-4 | |

| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

Foreword: The Strategic Importance of Functionalized Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in FDA-approved drugs underscores its significance as a privileged structure, capable of engaging with a wide array of biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions within a biological system. The target molecule of this guide, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, represents a highly functionalized and versatile intermediate, poised for elaboration into novel drug candidates. The presence of reactive chloro- and chloromethyl groups provides orthogonal handles for subsequent chemical modifications, making it a valuable building block for the synthesis of compound libraries in the pursuit of new therapeutic leads. This guide provides a comprehensive overview of a plausible and robust synthetic route to this important intermediate, grounded in established chemical principles and supported by relevant literature.

A Plausible Multi-Step Synthetic Pathway

The synthesis of this compound can be logically approached through a four-step sequence, commencing with the construction of the core pyrimidine ring, followed by systematic functionalization. This strategy is designed for efficiency and scalability, leveraging well-documented and reliable chemical transformations.

Caption: Mechanism of the Vilsmeier-Haack formylation at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a dry reaction vessel under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride to the cooled DMF solution, maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2-amino-4,6-dichloropyrimidine in the same solvent to the Vilsmeier reagent dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3b & 3c: Reduction and Subsequent Chlorination

The newly introduced formyl group is then converted to the desired chloromethyl group in a two-step sequence. First, the aldehyde is selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride. Subsequently, the resulting hydroxymethyl group is converted to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride.

Experimental Protocol: Reduction and Chlorination

-

Reduction: Dissolve the 2-amino-4,6-dichloro-5-formylpyrimidine in a suitable solvent such as methanol or ethanol. Cool the solution to 0°C and add sodium borohydride portion-wise. Stir the reaction at this temperature until the reduction is complete. Quench the reaction with water and extract the product.

-

Chlorination: Dissolve the crude 2-amino-4,6-dichloro-5-(hydroxymethyl)pyrimidine in a suitable solvent like dichloromethane. Add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with a cold, saturated solution of sodium bicarbonate, and the product is extracted.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Theoretical Yield |

| 1 | Guanidine, Diethyl Malonate | Sodium Methoxide | 2-Amino-4,6-dihydroxypyrimidine | High |

| 2 | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 2-Amino-4,6-dichloropyrimidine | >80% |

| 3a | 2-Amino-4,6-dichloropyrimidine | DMF, POCl₃ | 2-Amino-4,6-dichloro-5-formylpyrimidine | Moderate to High |

| 3b | 2-Amino-4,6-dichloro-5-formylpyrimidine | NaBH₄ | 2-Amino-4,6-dichloro-5-(hydroxymethyl)pyrimidine | High |

| 3c | 2-Amino-4,6-dichloro-5-(hydroxymethyl)pyrimidine | SOCl₂ | This compound | High |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and logical pathway to this compound, a highly valuable and versatile intermediate for drug discovery. Each step is based on well-established and reliable chemical transformations, ensuring a high degree of success and scalability. The strategic installation of multiple reactive sites on the pyrimidine core opens up a vast chemical space for the development of novel therapeutic agents. Future work could focus on the optimization of each step for large-scale production and the exploration of the diverse chemical transformations that can be performed on the final product to generate libraries of novel compounds for biological screening.

References

-

Patsnap. (n.d.). Preparation method of 4, 6-dichloropyrimidine. Eureka. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Sarpong, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Retrieved from [Link]

- Google Patents. (n.d.). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.

-

National Institutes of Health. (n.d.). Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. NIH. Retrieved from [Link]

-

ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. Retrieved from [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. Retrieved from [Link]

-

ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Retrieved from [Link]

-

ResearchGate. (2025). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). CN114437071A - Process for preparing purine derivatives.

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Retrieved from [Link]

Spectroscopic data for 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

An In-depth Technical Guide to the Spectroscopic Profile of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrimidine derivatives are of paramount importance, constituting the backbone of numerous therapeutic agents and functional materials. The specific compound, this compound, represents a key synthetic intermediate, offering multiple reactive sites for further chemical elaboration. Its trifunctional nature—possessing two reactive chlorine atoms on the pyrimidine ring, a primary amino group, and a chloromethyl substituent—makes it a versatile building block for combinatorial chemistry and targeted synthesis.

A rigorous structural elucidation of such a molecule is non-negotiable for its effective application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are the gold standard for confirming the identity, purity, and structure of novel chemical entities. While a comprehensive set of experimental spectra for this compound is not yet consolidated in publicly accessible databases, this guide provides a robust, in-depth prediction and interpretation of its spectroscopic characteristics. The predictions herein are grounded in fundamental principles of spectroscopy and corroborated by data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.

Expert Interpretation and Predicted Data

For this compound, we anticipate two primary signals in the ¹H NMR spectrum: one for the protons of the primary amine (-NH₂) and another for the protons of the chloromethyl group (-CH₂Cl).

-

-NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like deuterochloroform (CDCl₃), these protons are predicted to be in the range of 5.0-6.0 ppm . The electron-withdrawing nature of the dichloropyrimidine ring will deshield these protons, shifting them downfield.

-

-CH₂Cl Protons: The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the pyrimidine ring. This will cause significant deshielding. Therefore, they are expected to appear as a sharp singlet in the range of 4.7-5.0 ppm .

| Predicted ¹H NMR Data for this compound | |||

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| -CH₂Cl | 4.7 - 5.0 | Singlet | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule.[1][2][3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase correction and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expert Interpretation and Predicted Data

The presence of three chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

-

Molecular Ion (M⁺): The calculated monoisotopic mass of the molecule (C₅H₄³⁵Cl₃N₃) is approximately 211 g/mol . Due to the three chlorine atoms, the mass spectrum will show a cluster of peaks for the molecular ion:

-

M⁺: The peak corresponding to the molecule with three ³⁵Cl atoms.

-

M+2: The peak for molecules with two ³⁵Cl and one ³⁷Cl.

-

M+4: The peak for molecules with one ³⁵Cl and two ³⁷Cl.

-

M+6: The peak for molecules with three ³⁷Cl. The relative intensities of these peaks will be approximately 100:98:32:3.5. [4][5]

-

-

Fragmentation Pattern: The fragmentation of pyrimidine derivatives in an electron ionization (EI) mass spectrometer often involves the cleavage of the ring and the loss of substituents. [6][7][8] * Loss of Cl: A common fragmentation pathway would be the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

-

Loss of CH₂Cl: The loss of the chloromethyl group would result in a fragment ion at [M-49]⁺.

-

Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, leading to smaller charged fragments.

-

| Predicted Mass Spectrometry Data | ||

| m/z Value | Interpretation | Expected Isotopic Pattern |

| ~211, 213, 215, 217 | Molecular Ion [M]⁺ | Characteristic pattern for 3 Cl atoms |

| ~176, 178, 180 | [M-Cl]⁺ | Characteristic pattern for 2 Cl atoms |

| ~162, 164, 166 | [M-CH₂Cl]⁺ | Characteristic pattern for 2 Cl atoms |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Interpretation and Predicted Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds. The IR spectra of 2-amino-4,6-dichloropyrimidine provides a good reference for the pyrimidine core. [9]

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations. [10][11]* N-H Bending: The scissoring vibration of the primary amine is expected in the range of 1600-1650 cm⁻¹ . [9]* C-H Stretching: The C-H stretching of the chloromethyl group will likely appear around 2950-3000 cm⁻¹ .

-

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will result in several absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ .

| Predicted IR Absorption Data | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |

| 2950 - 3000 | Medium | C-H stretch (chloromethyl) |

| 1600 - 1650 | Strong | N-H bend (scissoring) |

| 1400 - 1600 | Medium-Strong | C=N and C=C ring stretching |

| 600 - 800 | Strong | C-Cl stretch |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation. [12][13][14][15][16]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on established spectroscopic principles and data from analogous structures. The combination of these techniques offers a powerful toolkit for the unambiguous characterization of this versatile synthetic intermediate. The detailed experimental protocols and workflows included in this guide are intended to assist researchers in obtaining and interpreting high-quality spectroscopic data for this and similar molecules. The ultimate confirmation of the structure of this compound will, of course, rely on the acquisition and careful analysis of experimental data, for which this guide provides a solid predictive foundation.

References

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

-

University of Victoria. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

ResearchGate. (2021). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

ResearchGate. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

University of Toronto. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. [Link]

-

National Institutes of Health. (n.d.). 2-Amino-4,6-dichloropyrimidine. [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]

-

Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Rasayan J. Chem. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). The Mass Spectra of Elements. [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

-

Chemsrc. (2023). 5-Chloromethyl-pyrimidine hydrochloride. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]

-

Supporting Information. (n.d.). [Link]

-

Save My Exams. (2023). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. [Link]

-

ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. [Link]

-

ResearchGate. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ACS Publications. (2024). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. [Link]

-

Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

-

YouTube. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

-

PubMed. (n.d.). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. article.sapub.org [article.sapub.org]

- 9. asianpubs.org [asianpubs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. agilent.com [agilent.com]

- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 16. mmrc.caltech.edu [mmrc.caltech.edu]

Chemo-Mechanistic Architectures: 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine in Kinase Inhibitor Design

Executive Summary: The "Linchpin" Scaffold

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine (hereafter referred to as DCCP-2A ) is not a drug; it is a high-value electrophilic synthone . In the hierarchy of drug discovery, it functions as a "linchpin" intermediate—a molecular hinge used to construct bicyclic heterocycles that mimic adenosine.

Its primary "Mechanism of Action" (MoA) is chemical: it enables the rapid, regioselective assembly of pyrrolo[2,3-d]pyrimidines (7-deazapurines). These fused ring systems are the pharmacophore backbone for a vast class of ATP-competitive kinase inhibitors targeting JAK, EGFR, and Axl pathways.

This guide dissects the dual-mechanism profile of DCCP-2A:

-

Chemical MoA: The cascade cyclization mechanics used to synthesize drug cores.

-

Biological MoA: The structural basis of how these derived cores block ATP binding in kinases.

Chemical Mechanism of Action: The Electrophilic Cascade

The utility of DCCP-2A lies in its high functional density. It possesses three electrophilic sites with distinct reactivity profiles, allowing for programmable functionalization.

Reactivity Hierarchy

-

Site A (C5-Chloromethyl): Highly reactive benzylic-like halide. Susceptible to rapid

attack. -

Site B (C4-Chloro): Vinylogous acid chloride. Susceptible to Nucleophilic Aromatic Substitution (

). -

Site C (C6-Chloro): Less reactive after C4 substitution due to electron donation from the newly added nucleophile, preventing over-reaction.

The "Toggle" Cyclization Mechanism

The defining reaction of DCCP-2A is the heteroannulation with primary amines to form the pyrrolo[2,3-d]pyrimidine core. This occurs via a specific sequence:

-

Step 1 (

): The primary amine attacks the C4 position. The steric bulk of the C5-chloromethyl group often directs this attack, but the electronic deficiency of the pyrimidine ring drives it. -

Step 2 (Intramolecular

): The newly formed secondary amine at C4 acts as an internal nucleophile, attacking the C5-chloromethyl group. -

Step 3 (Aromatization): Loss of HCl drives the formation of the thermodynamically stable pyrrole ring.

Visualization: The Cyclization Pathway

The following diagram illustrates the transformation from DCCP-2A to a bioactive scaffold.

Figure 1: The cascade reaction pathway converting DCCP-2A into the 7-deazapurine pharmacophore.

Biological Mechanism of Action: Derived Pharmacophores

Once DCCP-2A is converted into a pyrrolo[2,3-d]pyrimidine, the resulting molecule functions as a Type I Kinase Inhibitor .

ATP Mimicry

The pyrrolo[2,3-d]pyrimidine core is isosteric with purine (the core of ATP).

-

Hinge Binding: The N1 and C2-amine (derived from the original DCCP-2A structure) form critical hydrogen bonds with the "hinge region" of the kinase active site.

-

Gatekeeper Interaction: Substituents added to the C4/C5 positions (during the chemical synthesis phase) protrude into the hydrophobic pocket, determining selectivity (e.g., targeting the T790M mutation in EGFR).

Target Specificity

Drugs derived from this scaffold typically target:

-

JAK Family (JAK1/2/3): For autoimmune diseases (e.g., Tofacitinib analogs).

-

EGFR: For Non-Small Cell Lung Cancer (NSCLC).[1]

-

Axl/Mer: Receptor tyrosine kinases involved in cancer metastasis.

Visualization: Kinase Interaction Map

Figure 2: Structural basis of kinase inhibition by DCCP-2A derived scaffolds.

Experimental Protocol: Scaffold Synthesis

Objective: Synthesis of 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-2-amine from DCCP-2A. Safety Warning: DCCP-2A is a potent alkylating agent. All procedures must be performed in a fume hood with double nitrile gloves.

Materials

| Reagent | Equiv. | Role |

| DCCP-2A | 1.0 | Core Electrophile |

| Primary Amine ( | 1.1 | Nucleophile |

| Diisopropylethylamine (DIPEA) | 2.5 | Base (HCl Scavenger) |

| Ethanol / n-Butanol | Solvent | Polar Protic Solvent |

Step-by-Step Workflow

-

Preparation: Dissolve 1.0 eq of DCCP-2A in Ethanol (0.1 M concentration).

-

Addition: Cool to 0°C. Add 2.5 eq of DIPEA followed by dropwise addition of 1.1 eq of the Primary Amine.

-

Reaction (Stage 1 -

): Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). Expect the disappearance of the starting material spot. -

Cyclization (Stage 2): Heat the reaction mixture to reflux (80°C) for 4–6 hours. This thermal energy drives the intramolecular alkylation.

-

Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via silica gel chromatography.

-

Validation:

-

1H NMR: Look for the disappearance of the -CH2Cl singlet (approx. 4.5 ppm) and appearance of pyrrole protons.

-

LC-MS: Confirm Mass [M+H]+ corresponding to the cyclized product (Product MW = DCCP MW + Amine MW - 2xHCl).

-

Safety & Stability Profile

As a research intermediate, DCCP-2A presents specific hazards linked to its mechanism of action (alkylation).

| Parameter | Classification | Handling Protocol |

| Skin/Eye Hazards | Skin Corr.[2][3][4] 1B (H314) | Causes severe burns.[5] Immediate wash with PEG-400 or water upon contact. |

| Respiratory | STOT SE 3 (H335) | Respiratory irritant.[3][6] Use only in ventilated enclosures. |

| Genotoxicity | Suspected Muta. 2 | Contains reactive chloromethyl group (DNA alkylation potential). |

| Storage | Moisture Sensitive | Store at -20°C under Argon. Hydrolyzes to alcohol/HCl. |

References

-

Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors. National Institutes of Health (PubMed). Available at: [Link][1]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI Molecules. Available at: [Link]

Sources

- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Abstract

The pyrimidine ring, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth technical exploration of the diverse biological activities of pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core principles underlying their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs and the structural features that drive potency and selectivity. Detailed experimental protocols, quantitative activity data, and mechanistic pathway diagrams are provided to create a self-validating and authoritative resource for the scientific community.

Introduction: The Enduring Significance of the Pyrimidine Nucleus

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself as a key component of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades.[2] Its ability to form multiple hydrogen bonds, participate in π-π stacking interactions, and serve as a bioisosteric replacement for a phenyl ring allows for nuanced interactions with a multitude of enzymatic and receptor targets.[1] This guide will explore the chemical logic that allows for the transformation of this simple heterocycle into potent therapeutic agents. We will examine the structure-activity relationships (SAR) that govern their biological effects and provide practical, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine derivatives have yielded some of the most important anticancer agents to date, from classical antimetabolites to modern targeted therapies.[3] Their success lies in their ability to interfere with fundamental processes of cancer cell proliferation, survival, and signaling.

Mechanism of Action: From DNA Synthesis to Signal Transduction

The anticancer mechanisms of pyrimidine derivatives are diverse and can be broadly categorized into two major areas: inhibition of nucleotide metabolism and modulation of protein kinase signaling pathways.

2.1.1. Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[4] THF cofactors are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[5] By inhibiting DHFR, pyrimidine-based antifolates starve cancer cells of these essential precursors, leading to cell cycle arrest and apoptosis.[5]

The 2,4-diaminopyrimidine scaffold is a classic pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, folic acid. Key interactions typically involve hydrogen bonding between the amino groups and conserved aspartate residues in the DHFR active site.[6]

Caption: DHFR inhibition by pyrimidine derivatives blocks nucleotide synthesis.

2.1.2. Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and survival, by phosphorylating target proteins.[7] Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[7]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[8] Mutations or overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[9] Pyrimidine derivatives, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.[8]

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-based anticancer agents is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

For DHFR Inhibitors: The 2,4-diamino substitution is critical for potent inhibition. Lipophilic groups at the 5-position, often a substituted phenyl ring, enhance binding by interacting with a hydrophobic pocket in the enzyme. The linker between the pyrimidine and the phenyl ring influences conformational flexibility and potency.[6]

-

For Kinase Inhibitors: The substitution pattern dictates kinase selectivity. An aniline group at the 4-position is a common feature in many EGFR inhibitors, forming a key hydrogen bond with the "hinge" region of the kinase domain.[10] Modifications at the 2- and 5-positions are used to tune potency, selectivity, and pharmacokinetic properties. Fusing other heterocyclic rings to the pyrimidine core can create more rigid structures that fit into specific kinase active sites.[7]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of pyrimidine derivatives is typically quantified using the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Anticancer | MCF-7 (Breast) | 1.841 | [11] |

| Pyrazolo[3,4-d]pyrimidine | Anticancer | A549 (Lung) | 2.305 | [11] |

| Thiazolo[4,5-d]pyrimidine | Anticancer | C32 (Melanoma) | 24.4 | [12] |

| Pyrido[2,3-d]pyrimidine | Anticancer | A549 (Lung) | 3.36 | [13] |

| 2,4-disubstituted pyrimidine | VEGFR-2 | HCT-116 (Colon) | 58.2 (µg/ml) | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Workflow Diagram:

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well.

-

Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine scaffold is also a key feature in many antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, and parasites.[15]

Mechanism of Action: Targeting Bacterial Metabolism

Similar to their anticancer counterparts, many pyrimidine-based antimicrobials function as antifolates, inhibiting bacterial DHFR.[1] The selectivity for bacterial DHFR over human DHFR is a critical aspect of their therapeutic utility and is achieved by exploiting structural differences between the enzymes. Trimethoprim is a classic example of a selective bacterial DHFR inhibitor.[3] Other pyrimidine derivatives may target bacterial DNA gyrase or other essential enzymes.[15]

Structure-Activity Relationship (SAR) Insights

For antibacterial pyrimidine derivatives targeting DHFR, the 2,4-diaminopyrimidine core is essential. The nature of the substituent at the 5-position is crucial for achieving selectivity for the bacterial enzyme. For example, the 3,4,5-trimethoxybenzyl group of trimethoprim fits snugly into the active site of bacterial DHFR but not the human isoform.[1] Electron-withdrawing groups on aryl rings attached to the pyrimidine nucleus can also enhance antibacterial activity.[15]

Quantitative Analysis of Antimicrobial Activity

The in vitro efficacy of antimicrobial pyrimidine derivatives is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Bacillus subtilis | 16 | [15] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Staphylococcus aureus | 33 | [15] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Escherichia coli | 65 | [15] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | 102 | [15] |

| Pyridothienopyrimidine | Staphylococcus aureus | Varies | [16] |

| Pyridothienopyrimidine | Escherichia coli | Varies | [16] |

Experimental Protocols for Antimicrobial Susceptibility Testing

3.4.1. Kirby-Bauer Disk Diffusion Test

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

3.4.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the MIC of an antimicrobial agent.

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine derivative in Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + bacteria) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antiviral and Anti-inflammatory Activities

The therapeutic reach of pyrimidine derivatives extends to viral infections and inflammatory conditions, again highlighting the scaffold's adaptability.

Antiviral Pyrimidines

Many antiviral drugs are nucleoside analogs, and pyrimidine derivatives are no exception. These compounds, such as Lamivudine and Zidovudine, act as chain terminators during viral DNA or RNA synthesis by being incorporated into the growing nucleic acid chain by viral polymerases.[17]

Anti-inflammatory Pyrimidines

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory cascade responsible for prostaglandin synthesis.[18]

COX-2 Inhibition Pathway:

Caption: Inhibition of the COX-2 pathway by anti-inflammatory pyrimidines.

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory potency of pyrimidine derivatives against COX enzymes is measured by IC₅₀ values.

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Derivative 3b | COX-2 | 0.20 | [19] |

| Derivative 5b | COX-2 | 0.18 | [19] |

| Derivative 5d | COX-2 | 0.16 | [19] |

| Derivative 3b | COX-1 | 19.45 | [18] |

| Derivative 4d | COX-2 | 23.8 | [18] |

Conclusion and Future Perspectives

This guide has illuminated the vast therapeutic potential encapsulated within the pyrimidine scaffold. From disrupting the fundamental processes of cell division in cancer to selectively targeting microbial enzymes and quelling inflammatory responses, pyrimidine derivatives have consistently proven their worth in drug discovery. The key to their success lies in the nuanced structure-activity relationships that medicinal chemists continue to explore and exploit.

The future of pyrimidine-based drug discovery is bright. Advances in computational chemistry and high-throughput screening will undoubtedly accelerate the identification of novel derivatives with enhanced potency and selectivity. The development of pyrimidine-based PROTACs (proteolysis-targeting chimeras) and covalent inhibitors represents exciting new frontiers. As our understanding of the molecular basis of disease deepens, the "privileged" pyrimidine scaffold will undoubtedly continue to provide the foundation for the next generation of life-saving medicines.

References

-

Al-Omary, F. A., et al. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(21), 6528. [Link]

-

Bekhit, A. A., et al. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 26(16), 4781. [Link]

-

Christodoulou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3163. [Link]

-

El-Sayed, N. N. E., et al. (2018). IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. [Link]

-

Hassane, A. M., et al. (2021). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. [Link]

-

Krzywik, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [Link]

-

Moustafa, A. H., et al. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 6(46), 30891-30904. [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5486-5515. [Link]

-

Sayed, S. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(18), 120-131. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11. [Link]

-

Taha, M., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6599. [Link]

-

Van de Vreken, W., et al. (2021). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 26(23), 7247. [Link]

-

Hawser, S., et al. (2006). Structure-activity relationships of dihydrofolate reductase inhibitors. Current Medicinal Chemistry, 13(23), 2715-2729. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Suthar, S. K., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Current Drug Discovery Technologies, 19(2), 1-15. [Link]

-

ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 258, 115589. [Link]

-

Nammalwar, B., & Bunce, R. A. (2021). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews, 41(5), 2681-2735. [Link]

-

Al-Ghorbani, M., et al. (2019). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. ResearchGate. [Link]

-

BioRender. (n.d.). Simplified schematic diagram of the EGFR signaling pathway... ResearchGate. [Link]

-

Szychta, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4999. [Link]

-

Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101373. [Link]

-

ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

-

Wiley Online Library. (2021). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. [Link]

-

Scoccianti, A. N., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

-

DeFrees, S. A., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3816. [Link]

-

Cieplik, J., et al. (2011). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]

-

ResearchGate. (n.d.). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

-

Mahapatra, A., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Nammalwar, B., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Singh, H., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 735515. [Link]

-

ResearchGate. (n.d.). Structural requirements for DHFR inhibition activity. ResearchGate. [Link]

-

Pan, Z., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(15), 2894-2900. [Link]

-

Kandeel, M. M., et al. (2011). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. Current Pharmacogenomics and Personalized Medicine, 9(3), 165-175. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

-

Bekhit, A. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[14][19][20]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 11(4), 2321-2336. [Link]

-

Zhang, H., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 213, 113218. [Link]

-

Sridhar, G., et al. (2022). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research, 56(2s), s332-s340. [Link]

-

NDEx. (n.d.). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). NDEx. [Link]

-

El-Naggar, A. M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197592. [Link]

-

ResearchGate. (n.d.). Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. ResearchGate. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. archives.ijper.org [archives.ijper.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine safety and handling

Technical Monograph: 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine Safety, Handling, and Synthetic Utility in Drug Discovery [1]

Part 1: Chemical Constitution & Predicted Hazard Profile[1][2]

1.1 The Structural Mandate for Caution this compound is not a standard reagent; it is a high-reactivity "warhead" intermediate.[1] Its structure dictates its handling requirements.[1][2] It possesses three distinct zones of electrophilicity, making it a potent alkylating agent and a severe sensitizer.[2]

-

Zone A (C5-Chloromethyl): This is a primary alkyl halide activated by the electron-deficient pyrimidine ring.[1] It is highly susceptible to

attack by biological nucleophiles (DNA/RNA bases, proteins), classifying it as a Probable Mutagen and Lachrymator .[2] -

Zone B (C4/C6-Chlorines): The electron-withdrawing effect of the ring nitrogens activates these positions for Nucleophilic Aromatic Substitution (

).[1] -

Zone C (C2-Amine): While nucleophilic, the electron-poor ring reduces its basicity, though it remains a site for potential self-polymerization if stored improperly.[1]

1.2 Physicochemical Properties (Derived & Experimental)

| Property | Value / Characteristic | Relevance to Handling |

| Molecular Formula | Halogen-rich waste stream.[1] | |

| Molecular Weight | ~212.46 g/mol | Heavy vapor density; settles in low areas.[1][2] |

| Physical State | Off-white to pale yellow crystalline solid | Dust generation is the primary exposure vector.[1][2] |

| Solubility | Soluble in DMSO, DMF, DCM; Poor in Water | Use non-protic organic solvents for cleanup.[2] |

| Reactivity | Hydrolytically unstable (slow) | Releases HCl gas upon contact with moisture.[1][2] |

1.3 Predicted GHS Hazard Classification Based on Structure-Activity Relationship (SAR) of analogous chloromethyl-pyrimidines:

-

Skin Corr.[1][2][3][4][5] 1B: Causes severe skin burns and eye damage.[1][2]

-

Muta. 2: Suspected of causing genetic defects (Alkylating agent).[1][2]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

2.1 The Hierarchy of Containment Due to the mutation risk associated with benzylic-type halides (chloromethyl), this compound should be handled as a Potent Compound (OEB 4 equivalent) until toxicological data proves otherwise.[1][2]

-

Primary Containment: Powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a Static-Dissipative Glovebox .[1][2] Open benchtop weighing is strictly prohibited.[1][2]

-

Secondary Containment: All transfer vessels must be double-contained (e.g., vial inside a secondary jar) during transport between the balance and the reaction station.[1]

2.2 PPE Matrix

| Body Part | Requirement | Rationale |

| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 if outside containment | Protection against cytotoxic dusts.[1] |

| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Laminate/Silver Shield (Outer) | Chloromethyl compounds can permeate standard nitrile.[1][2] |

| Ocular | Chemical Splash Goggles | Face shield required if not working behind a sash.[1][2] |

| Body | Tyvek® Lab Coat (Disposable) with cuffs taped | Prevents particulate accumulation on street clothes.[1][2] |

Part 3: Safe Handling & Weighing Protocol

3.1 Static Control (The Invisible Risk) Chlorinated heteroaromatic powders are prone to static charge buildup, leading to "particle jump" during weighing.[2]

-

Step 1: Place an ionizing fan or polonium anti-static strip inside the balance enclosure 15 minutes prior to use.[2]

-

Step 2: Use anti-static weighing boats (carbon-impregnated) rather than standard polystyrene.[1][2]

3.2 Solubilization Strategy Never transfer the dry powder to the reaction vessel if avoidable.[2]

-

Tare a vial containing a stir bar and septum cap.

-

Add the solid this compound.

-

Inject the reaction solvent (e.g., anhydrous THF or DMF) through the septum.[2]

-

Dissolve completely inside the closed vial.

-

Cannulate the solution into the reactor. This eliminates dust exposure during the reaction set-up.[1]

Part 4: Synthetic Utility & Reactivity Logic

This molecule is a "linchpin" scaffold.[1][2] It is primarily used to synthesize fused bicyclic systems, such as pyrrolopyrimidines (7-deazapurines), which are bioisosteres of adenosine and critical in kinase inhibitor development.[1][2]

4.1 Reactivity Diagram (Graphviz) The following diagram illustrates the sequential reactivity, guiding the chemist on which site reacts first under controlled conditions.

Figure 1: Chemoselective pathways.[1][2] The chloromethyl group (Path A) is generally more reactive toward soft nucleophiles, allowing for sequential functionalization before closing the ring via SNAr (Path B).[1][2]

Part 5: Emergency Response & Decontamination

5.1 Spillage (Solid) Do not sweep.[1][2] Sweeping aerosolizes the mutagenic dust.[2]

-

Cover the spill with a wet paper towel (soaked in 1M NaOH or dilute bleach) to dampen and initiate hydrolysis.[2]

-

Scoop the wet material into a wide-mouth waste jar.

-

Wipe the surface 3x with a solution of 5% Sodium Thiosulfate (destroys alkylating agents) followed by detergent.[2]

5.2 Chemical Deactivation (Quenching) Residual material in glassware must be quenched before washing.[1][2]

-

Quench Solution: 10% v/v Ethanolamine in Methanol or 1M NaOH.

-

Mechanism: The amine/hydroxide rapidly displaces the C5-chlorine and hydrolyzes the C4/C6 chlorines, rendering the molecule water-soluble and non-alkylating.[1]

-

Time: Allow glassware to soak for >12 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 4,6-dichloro-2-methylpyrimidin-5-amine (Analogous Structure Safety Data).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4,6-Dichloropyrimidine Derivatives Hazard Classification.[1][2] Retrieved from [Link][1][2]

-

L.W. Deady. Rates of Nucleophilic Substitution in Chloropyrimidines.[2] Australian Journal of Chemistry, 1980.[2] (Mechanistic basis for SNAr reactivity).

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][2] (Guidance on OEB 4/5 Compound Handling). Retrieved from [Link][1][2]

Sources

An In-depth Technical Guide to the Starting Materials for Pyrimidine Synthesis

The pyrimidine nucleus is a cornerstone of life, forming the structural basis for the nucleobases uracil, cytosine, and thymine, which are fundamental components of nucleic acids (RNA and DNA).[1] Beyond its biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents, including antiviral and anticancer drugs.[][3] The strategic construction of this heterocyclic ring is therefore of paramount importance to researchers in biochemistry, drug discovery, and synthetic organic chemistry.

This guide provides a comprehensive exploration of the starting materials for pyrimidine synthesis, moving beyond a simple catalog of reagents. We will dissect the causal relationships behind experimental choices, examining how the selection of initial building blocks dictates the synthetic strategy and ultimately defines the molecular architecture of the final product. The discussion is organized into three core approaches: classical chemical synthesis, the elegance of biosynthesis, and the modern synergy of chemoenzymatic methods.

Part 1: Foundational Strategies in Chemical Synthesis: Building the Core Scaffold

The most common and versatile chemical strategies for constructing the pyrimidine ring rely on the convergent synthesis from two key fragments: a three-carbon (C-C-C) electrophilic unit and a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit.[4][5] The specific nature of these fragments provides chemists with a powerful toolkit to introduce a wide variety of substituents and functionalities onto the final pyrimidine ring.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot reaction remains a remarkably efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pharmaceutical intermediates.[6][7]

Core Starting Materials:

-

An Aldehyde: Typically an aromatic aldehyde (e.g., benzaldehyde) but aliphatic aldehydes are also used.[6]

-

A β-Ketoester: Ethyl acetoacetate is the most common choice, providing the C4, C5, and C6 atoms of the ring.[6]

-

Urea or Thiourea: Serves as the N-C-N fragment. The use of thiourea results in the corresponding dihydropyrimidine-2(1H)-thione.[8]

Causality and Mechanism: The reaction is typically acid-catalyzed. The currently accepted mechanism posits that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][9][10] This highly electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via condensation between a urea amine and the ketone carbonyl, followed by dehydration, yields the final DHPM product.[10] The choice of these three components is a self-validating system; each piece is perfectly primed to participate in this sequential cascade of bond-forming events within a single reaction vessel.

Caption: The Biginelli reaction workflow.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and urea (3.6 g, 60 mmol) in 25 mL of ethanol.

-

Catalysis: Add 3-4 drops of concentrated hydrochloric acid as the catalyst.

-

Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.

-

Recrystallization: The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone as a white crystalline solid.

| Aldehyde | β-Ketoester | N-C-N Source | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol, Reflux | ~90% |

| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 100°C | >95% |

| Furfural | Ethyl Acetoacetate | Thiourea | InCl₃ | Acetonitrile, Reflux | ~85% |

| Caption: Representative yields for the Biginelli reaction under various conditions. |

General Condensation of β-Dicarbonyls with N-C-N Reagents

A more generalized and highly adaptable strategy involves the direct condensation of a β-dicarbonyl compound with various N-C-N sources.[4] This method is arguably the most fundamental approach to pyrimidine synthesis.

Core Starting Materials:

-

C-C-C Fragment (1,3-Bifunctional):

-

N-C-N Fragment:

Causality and Experimental Choice: The power of this method lies in its modularity. The choice of the N-C-N fragment directly dictates the substituent at the C2 position of the pyrimidine ring. For example, to synthesize the parent compound of barbiturates, barbituric acid, one would select diethyl malonate and urea.[4] To synthesize a 2-aminopyrimidine, a key pharmacophore, one would replace urea with guanidine. This direct structure-reagent relationship allows for rational design and synthesis.

Caption: Modularity in pyrimidine synthesis.

Part 2: The Biological Blueprint: De Novo Pyrimidine Biosynthesis

Nature synthesizes pyrimidines not from complex organic fragments, but from simple, ubiquitous metabolic precursors. This de novo (from the beginning) pathway is a highly regulated and energy-intensive enzymatic cascade.[13][14]

Core Starting Materials:

-

Bicarbonate (HCO₃⁻) or Carbon Dioxide (CO₂): Provides the C2 atom of the ring.[15][16]

-

Glutamine: Donates the nitrogen atom at position 3.[15][16][17]

-

Aspartate: This amino acid provides atoms N1, C4, C5, and C6.[15][16]

-

ATP (Adenosine Triphosphate): Provides the energy to drive the initial, thermodynamically unfavorable steps.[13][15]

Pathway Rationale: Unlike chemical synthesis, where the ring is often the primary target, biosynthesis builds the pyrimidine ring first and then attaches it to a ribose-5-phosphate moiety.[16] The pathway begins with the synthesis of carbamoyl phosphate from bicarbonate and the amide nitrogen of glutamine, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[13][16] This intermediate then condenses with aspartate. A series of enzymatic steps, including ring closure and oxidation, leads to the formation of orotic acid, the first complete pyrimidine ring in the pathway.[15][16] Only then is the sugar backbone, provided by phosphoribosyl pyrophosphate (PRPP), attached. A final decarboxylation yields uridine monophosphate (UMP), the parent pyrimidine nucleotide from which all others (UTP, CTP, and TMP) are derived.[15][18]

Caption: De novo pyrimidine biosynthesis pathway.

This pathway is a critical target in drug development. For instance, inhibitors of dihydroorotate dehydrogenase (DHODH) are used as anti-inflammatory and anticancer agents, as they effectively starve rapidly proliferating cells of the pyrimidines needed for DNA replication.[19]

Part 3: Bridging Chemistry and Biology: Chemoenzymatic Synthesis

Modern research, particularly in structural biology, often requires pyrimidine nucleotides with specific isotopic labels (e.g., ¹³C, ¹⁵N) to facilitate analysis by techniques like Nuclear Magnetic Resonance (NMR). While total chemical synthesis can be cumbersome, and biological production from labeled media can be inefficient, chemoenzymatic synthesis offers a powerful and flexible alternative.[20]

Core Starting Materials:

-

Chemically Synthesized, Labeled Precursors: This can include ¹⁵N-labeled urea, ¹³C-labeled glucose (for the ribose moiety), or fully synthesized uracil containing multiple labels (e.g., U-¹³C, ¹⁵N-uracil).[20]

-

Recombinant Enzymes: A cocktail of purified enzymes from the de novo biosynthesis pathway is used to perform the synthesis in vitro.[20]

Rationale and Self-Validating System: This approach harnesses the unparalleled specificity of enzymes to build complex molecules from strategically chosen, pre-labeled starting materials.[20] By providing a labeled precursor like ¹⁵N-urea to an enzymatic system containing the necessary downstream enzymes, researchers can direct the incorporation of the isotope into a specific position in the final UTP or CTP product with near-perfect fidelity. This "one-pot" enzymatic synthesis is self-validating because the known specificity of each enzyme guarantees the position of the label.

Experimental Workflow: One-Pot Enzymatic Synthesis of Labeled UTP

-

Enzyme Preparation: Recombinantly express and purify the required enzymes from the de novo pyrimidine pathway (e.g., carbamoyl phosphate synthetase, aspartate transcarbamoylase, etc.).

-

Reaction Mixture: Prepare a buffered solution containing ATP for energy, PRPP as the ribose source, and the chosen isotopically labeled starting material (e.g., ¹⁵N₂-Urea, ¹³C-Aspartate).

-

Enzymatic Cascade: Add the cocktail of purified enzymes to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours to allow the enzymatic cascade to proceed to completion.

-

Purification: The final labeled nucleotide triphosphate (e.g., ¹⁵N₂,¹³C₄-UTP) is purified from the reaction mixture using techniques like ion-exchange chromatography.

This method provides an efficient and cost-effective route to custom-labeled nucleic acid building blocks, empowering advanced research into the structure and dynamics of RNA and DNA.[20]

Conclusion

The synthesis of the pyrimidine ring is a mature yet continually evolving field. The choice of starting materials is the most critical decision, fundamentally defining the synthetic approach. Classical chemical methods, such as the Biginelli reaction and condensations with β-dicarbonyls, offer unparalleled flexibility for creating diverse, substituted analogues for drug discovery, relying on building blocks like aldehydes, ketoesters, and various N-C-N fragments. In contrast, the biological de novo pathway provides a blueprint of efficiency, constructing the core of life from the simplest metabolic precursors: CO₂, glutamine, and aspartate. Finally, modern chemoenzymatic strategies merge these two worlds, utilizing the precision of biological catalysts to transform custom-designed, isotopically labeled starting materials into sophisticated molecular probes for cutting-edge research. Understanding the logic and causality behind each approach enables researchers, scientists, and drug development professionals to rationally select the optimal starting materials to achieve their synthetic goals.

References

-

7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. [Link]

-

Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

-

Pyrimidine Synthesis. (2024). YouTube. [Link]

-

Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. [Link]

-

Biginelli Reaction. (2021). J&K Scientific LLC. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrimidine. Wikipedia. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]

-

Pyrimidine Biosynthesis. CD Biosynsis. [Link]

-

Enzymatic De Novo Pyrimidine Nucleotide Synthesis. (2010). Journal of the American Chemical Society. [Link]

-

De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Pyrimidine metabolism. Wikipedia. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

- Preparation method of 5, 5-diethyl malonylurea.

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]

-

(PDF) Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. ResearchGate. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]

-

THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. [Link]

-

Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. ChemTube3D. [Link]

-

BIGINELLI REACTION. SlideShare. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. BIGINELLI REACTION | PPT [slideshare.net]